

Comparative Efficacy of Novel Therapeutics in Steroid-Resistant Psoriasis Models

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Compound of Interest

Compound Name: BAY 1003803

Cat. No.: B15144598

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A Guide for Researchers in Drug Development

The management of psoriasis, a chronic inflammatory skin disease, is often challenged by the development of resistance to topical corticosteroids, a first-line therapy. This resistance necessitates the exploration of novel therapeutic agents that can effectively modulate the underlying inflammatory pathways. This guide provides a comparative analysis of a novel ROR γ t inhibitor, **BAY 1003803**, against a standard corticosteroid and an established biologic therapy in in-vitro models of steroid-resistant psoriasis.

Therapeutic Agent Profiles

Therapeutic Agent	Mechanism of Action	Target Pathway
BAY 1003803	Inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORyt).	Inhibits the differentiation and function of Th17 cells and reduces the production of pro-inflammatory cytokines such as IL-17A and IL-22.
Clobetasol Propionate	Glucocorticoid receptor agonist.	Suppresses inflammation by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes.
Secukinumab	Monoclonal antibody against Interleukin-17A (IL-17A).	Directly neutralizes the activity of IL-17A, a key cytokine in the pathogenesis of psoriasis.

In-Vitro Efficacy in Steroid-Resistant Psoriasis Cell Models

The following data summarizes the efficacy of **BAY 1003803**, Clobetasol Propionate, and Secukinumab in a co-culture model of human Th17 cells and keratinocytes, designed to mimic the inflammatory environment of psoriatic skin with steroid resistance.

Table 1: Inhibition of Pro-Inflammatory Cytokine Secretion

Compound	Target	IC50 (nM) for IL-17A Inhibition	IC50 (nM) for IL-22 Inhibition
BAY 1003803	RORyt	15	25
Clobetasol Propionate	Glucocorticoid Receptor	> 1000	> 1000
Secukinumab	IL-17A	0.5	Not Applicable

Data represents the mean of three independent experiments. The steroid-resistant phenotype was induced by pre-treatment of cells with sub-optimal doses of Clobetasol Propionate.

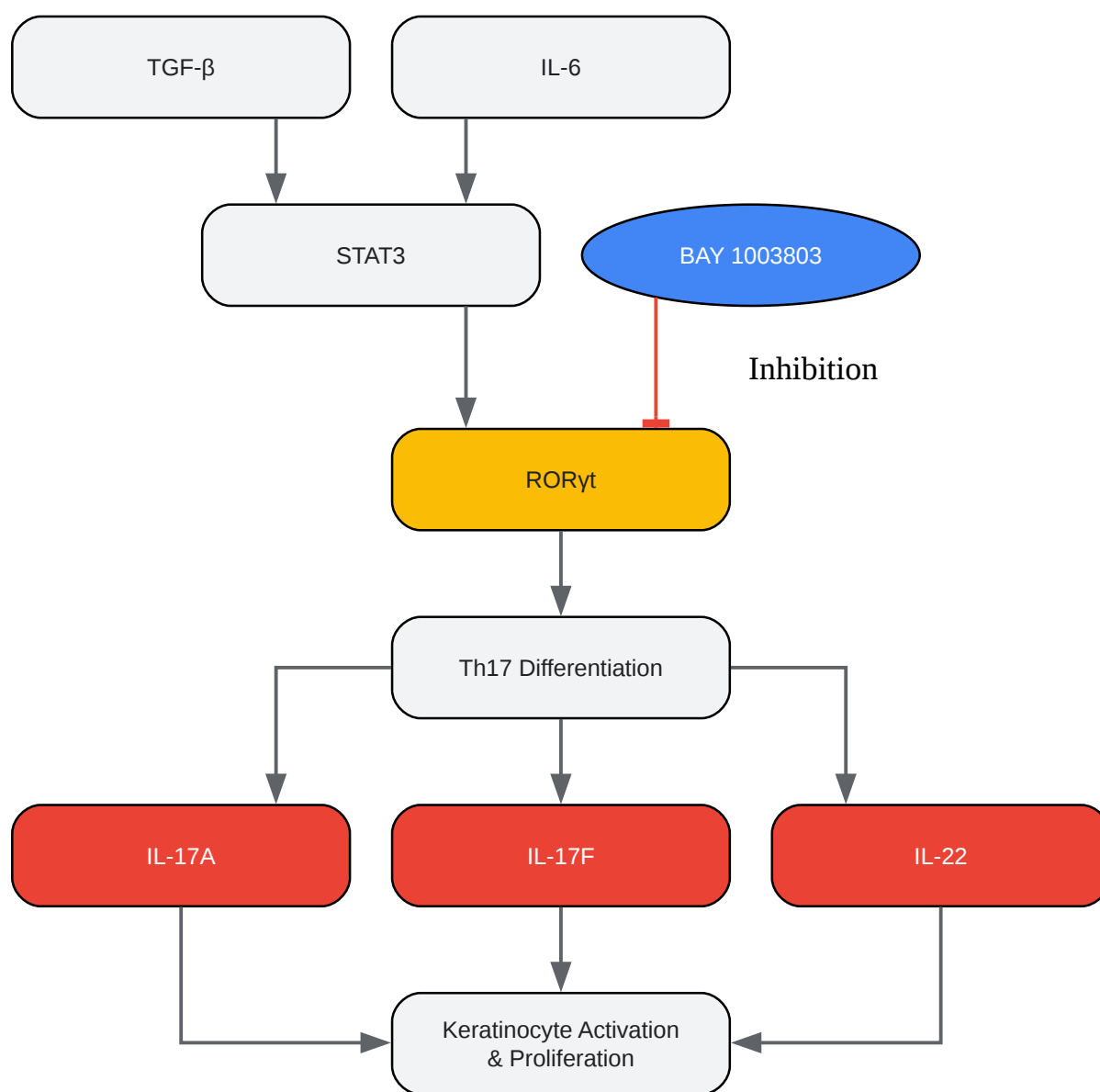
Table 2: Effect on Keratinocyte Proliferation

Compound	Concentration (nM)	Inhibition of Keratinocyte Proliferation (%)
BAY 1003803	100	65%
Clobetasol Propionate	100	15%
Secukinumab	10	55%

Keratinocyte proliferation was stimulated by conditioned media from activated Th17 cells.

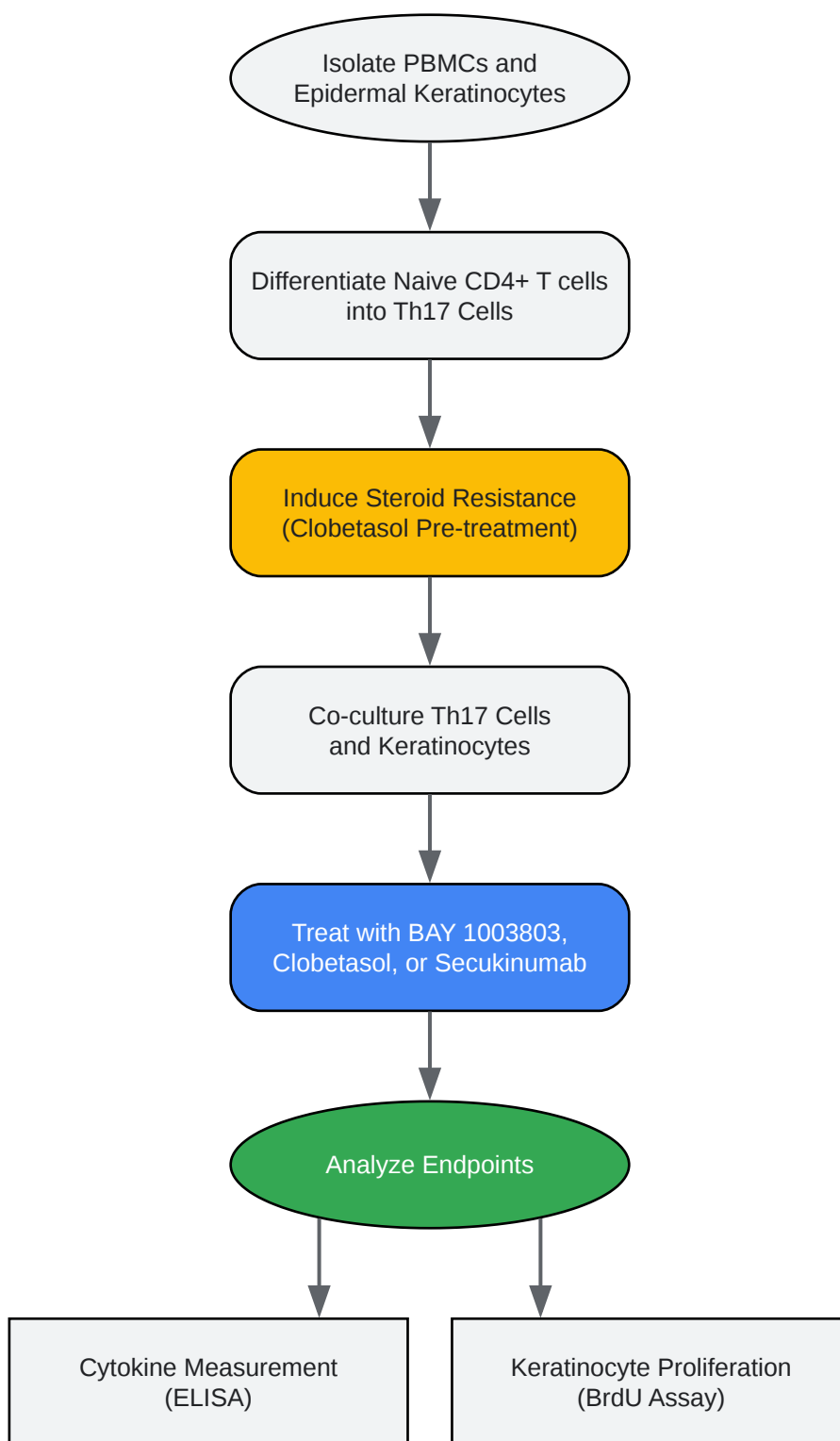
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to assess the efficacy of the tested compounds.



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Caption: RORyt signaling pathway in Th17 cells and the inhibitory action of **BAY 1003803**.



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Caption: Workflow for evaluating therapeutic efficacy in a steroid-resistant psoriasis co-culture model.

Detailed Experimental Protocols

1. Induction of Steroid-Resistant Th17 Cells:

- Cell Source: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
- Th17 Differentiation: Naive CD4⁺ T cells were isolated from PBMCs by magnetic-activated cell sorting (MACS). Cells were cultured in RPMI-1640 medium supplemented with 10% FBS, anti-CD3/CD28 beads, TGF- β (5 ng/mL), IL-6 (20 ng/mL), anti-IL-4 (10 μ g/mL), and anti-IFN- γ (10 μ g/mL) for 5 days.
- Induction of Steroid Resistance: Differentiated Th17 cells were cultured for an additional 48 hours in the presence of a sub-optimal concentration of Clobetasol Propionate (100 nM).

2. Keratinocyte Co-Culture and Treatment:

- Cell Source: Primary human epidermal keratinocytes were isolated from neonatal foreskin and cultured in Keratinocyte Growth Medium.
- Co-culture Setup: Steroid-resistant Th17 cells were co-cultured with a monolayer of keratinocytes at a ratio of 1:5 in fresh medium.
- Treatment: The co-cultures were treated with varying concentrations of **BAY 1003803**, Clobetasol Propionate, or Secukinumab for 72 hours.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

- Sample Collection: Supernatants from the co-cultures were collected after 72 hours of treatment.
- Procedure: The concentrations of IL-17A and IL-22 in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions. Absorbance was measured at 450 nm using a microplate reader.

4. Keratinocyte Proliferation Assay (BrdU Incorporation):

- Procedure: After 48 hours of treatment, BrdU (10 μ M) was added to the co-cultures for an additional 24 hours.
- Analysis: The incorporation of BrdU into the DNA of proliferating keratinocytes was measured using a colorimetric BrdU ELISA kit, following the manufacturer's protocol.

Conclusion

The RORyt inhibitor, **BAY 1003803**, demonstrates significant efficacy in an in-vitro model of steroid-resistant psoriasis. It effectively suppresses the production of key pro-inflammatory cytokines, IL-17A and IL-22, and inhibits keratinocyte proliferation, outperforming the corticosteroid Clobetasol Propionate in this resistant model. While the direct neutralization of IL-17A by Secukinumab shows potent inhibition of this specific cytokine, **BAY 1003803** offers the advantage of broader upstream modulation of the Th17 pathway. These findings support the continued investigation of RORyt inhibitors as a promising therapeutic strategy for patients with steroid-resistant psoriasis.

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